molecular formula C15H14BrNOS B5706476 2-(benzylthio)-N-(2-bromophenyl)acetamide

2-(benzylthio)-N-(2-bromophenyl)acetamide

Cat. No. B5706476
M. Wt: 336.2 g/mol
InChI Key: DHLLSPCSTRKKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-(2-bromophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thioamide family and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-bromophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(2-bromophenyl)acetamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been reported to improve glucose metabolism and insulin sensitivity, making it a potential candidate for treating diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylthio)-N-(2-bromophenyl)acetamide in lab experiments is its high purity and stability. However, this compound has some limitations as well, including its low solubility in water and limited availability in the market.

Future Directions

There are several future directions for the research and development of 2-(benzylthio)-N-(2-bromophenyl)acetamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases. Another area of future research is the development of novel derivatives of this compound with improved pharmacological properties.
Conclusion:
In conclusion, 2-(benzylthio)-N-(2-bromophenyl)acetamide is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(2-bromophenyl)acetamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-bromophenylacetic acid with thioanisole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.

Scientific Research Applications

2-(benzylthio)-N-(2-bromophenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agrochemistry. This compound has shown promising results in treating various diseases, including cancer, Alzheimer's disease, and diabetes. It has also been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-benzylsulfanyl-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c16-13-8-4-5-9-14(13)17-15(18)11-19-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLLSPCSTRKKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-(2-bromophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.